molecular formula C11H15ClN2 B1373651 1-propyl-1H-indol-5-amine hydrochloride CAS No. 1221725-79-6

1-propyl-1H-indol-5-amine hydrochloride

Cat. No. B1373651
CAS RN: 1221725-79-6
M. Wt: 210.7 g/mol
InChI Key: WZBJDDLSKXDWND-UHFFFAOYSA-N
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Description

“1-propyl-1H-indol-5-amine hydrochloride” is a chemical compound with the CAS Number: 1221725-79-6 . It has a molecular weight of 210.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “1-propyl-1H-indol-5-amine hydrochloride” consists of a propyl group attached to an indole ring at the 1-position and an amine group at the 5-position . The InChI code for this compound is 1S/C11H14N2.ClH/c1-2-6-13-7-5-9-8-10 (12)3-4-11 (9)13;/h3-5,7-8H,2,6,12H2,1H3;1H .


Physical And Chemical Properties Analysis

“1-propyl-1H-indol-5-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 210.71 .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including 1-propyl-1H-indol-5-amine hydrochloride , have shown promise in the treatment of various cancers. They can act on cancer cells by interfering with cell signaling pathways, inducing apoptosis, and inhibiting tumor growth . The compound’s ability to target specific cancer cell lines makes it a valuable candidate for further research in oncology.

Antimicrobial Activity

Research has indicated that indole derivatives possess significant antimicrobial properties1-propyl-1H-indol-5-amine hydrochloride could be utilized in developing new antimicrobial agents that are effective against a range of bacterial and fungal pathogens . This is particularly important in the era of increasing antibiotic resistance.

Neurodegenerative Disorders

Indoles are known to have neuroprotective effects1-propyl-1H-indol-5-amine hydrochloride may contribute to the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from oxidative stress and apoptosis .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them suitable for the development of new anti-inflammatory drugs1-propyl-1H-indol-5-amine hydrochloride could be explored for its efficacy in reducing inflammation in various chronic inflammatory diseases .

Antiviral and Anti-HIV Research

Indole derivatives have been reported to exhibit antiviral activities, including against HIV1-propyl-1H-indol-5-amine hydrochloride could be a potential candidate for creating novel antiviral drugs that can inhibit the replication of viruses and provide a new approach to treating viral infections .

Antidiabetic Potential

The indole nucleus is present in many compounds with antidiabetic activity1-propyl-1H-indol-5-amine hydrochloride may play a role in the synthesis of new antidiabetic drugs that can help regulate blood sugar levels and provide better management of diabetes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This creates interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.

properties

IUPAC Name

1-propylindol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13;/h3-5,7-8H,2,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBJDDLSKXDWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propyl-1H-indol-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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